2-bromo-6-methanesulfonylaniline
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Overview
Description
2-bromo-6-methanesulfonylaniline is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with bromine and methanesulfonyl groups, respectively . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methanesulfonylaniline typically involves the bromination of 6-methanesulfonylaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methanesulfonylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-6-methanesulfonylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-6-methanesulfonylaniline involves its interaction with various molecular targets. The bromine and methanesulfonyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-bromoaniline: Lacks the methanesulfonyl group, making it less reactive in certain types of reactions.
6-methanesulfonylaniline:
2-chloro-6-methanesulfonylaniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-bromo-6-methanesulfonylaniline is unique due to the presence of both bromine and methanesulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules.
Properties
CAS No. |
1362851-65-7 |
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Molecular Formula |
C7H8BrNO2S |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
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